molecular formula C22H25FN4O3S B3016206 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252849-03-8

3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B3016206
CAS RN: 1252849-03-8
M. Wt: 444.53
InChI Key: YAJZTEXJXCYUON-UHFFFAOYSA-N
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Description

3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H25FN4O3S and its molecular weight is 444.53. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Activity

The 1,2,4-triazole ring in the compound’s structure has been associated with significant antibacterial activity. Researchers have explored derivatives of this heterocyclic core for their potential as antimicrobial agents . The global spread of drug-resistant bacteria necessitates the development of new, potent, and safe antibacterial agents. Investigating this scaffold further could help harness its optimum antibacterial potential.

Antitumor Potential

Imidazole-containing compounds, such as those related to our compound, have been evaluated for antitumor effects. For instance, 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole derivatives were synthesized and tested against different cell lines. Understanding their impact on cancer cells is crucial for potential therapeutic applications .

Sigma Receptor Binding

Novel 1,2,4-oxadiazole derivatives, including our compound, have been studied for their affinity and selectivity to sigma receptors (σ~1~ and σ2). These receptors play essential roles in various physiological processes, and compounds targeting them may have therapeutic implications .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl 2-bromo-3-oxobutanoate to form the intermediate ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetate. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form the final product.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)piperazine", "ethyl 2-bromo-3-oxobutanoate", "2-thiophenecarboxaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate to form ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetate.", "Step 2: Hydrolysis of ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetate with a strong acid such as hydrochloric acid to form the intermediate 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid.", "Step 3: Condensation of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate to form the final product 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

1252849-03-8

Product Name

3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C22H25FN4O3S

Molecular Weight

444.53

IUPAC Name

3-butyl-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H25FN4O3S/c1-2-3-9-26-21(29)20-18(8-14-31-20)27(22(26)30)15-19(28)25-12-10-24(11-13-25)17-6-4-16(23)5-7-17/h4-8,14H,2-3,9-13,15H2,1H3

InChI Key

YAJZTEXJXCYUON-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

solubility

not available

Origin of Product

United States

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